molecular formula C16H14N4O5 B11592592 2-{(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]hydrazinyl}benzoic acid

2-{(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]hydrazinyl}benzoic acid

Cat. No.: B11592592
M. Wt: 342.31 g/mol
InChI Key: QNCRXNZPFJZZEZ-UHFFFAOYSA-N
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Description

2-{2-[(3Z)-5-CYANO-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID is a complex organic compound with a unique structure that includes a benzoic acid moiety, a hydrazine linkage, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3Z)-5-CYANO-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a benzoic acid derivative with a hydrazine compound, followed by cyclization to form the pyridine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3Z)-5-CYANO-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-{2-[(3Z)-5-CYANO-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, although further research is needed to fully understand its efficacy and safety.

    Industry: In material science, the compound can be used to create novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{2-[(3Z)-5-CYANO-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application, but often include interactions with key proteins or nucleic acids that play a role in disease processes or cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share some structural similarities and biological activities.

    Benzoic Acid Derivatives: Other benzoic acid derivatives, like salicylic acid, also exhibit a range of chemical reactivity and biological effects.

Uniqueness

What sets 2-{2-[(3Z)-5-CYANO-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID apart is its unique combination of functional groups and structural features. This allows it to participate in a wider range of chemical reactions and interact with a broader array of biological targets compared to simpler compounds.

Properties

Molecular Formula

C16H14N4O5

Molecular Weight

342.31 g/mol

IUPAC Name

2-[[5-cyano-6-hydroxy-1-(2-hydroxyethyl)-4-methyl-2-oxopyridin-3-yl]diazenyl]benzoic acid

InChI

InChI=1S/C16H14N4O5/c1-9-11(8-17)14(22)20(6-7-21)15(23)13(9)19-18-12-5-3-2-4-10(12)16(24)25/h2-5,21-22H,6-7H2,1H3,(H,24,25)

InChI Key

QNCRXNZPFJZZEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C#N)O)CCO)N=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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